molecular formula C6H4ClFN2O B1315167 2-Chloro-5-fluoronicotinamide CAS No. 75302-64-6

2-Chloro-5-fluoronicotinamide

Cat. No. B1315167
Key on ui cas rn: 75302-64-6
M. Wt: 174.56 g/mol
InChI Key: KHRZSLCUROLAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08242272B2

Procedure details

A suspension of crude compound 3 (65 g, 372.4 mmol) and Et3N (114 mL, 819.2 mmol) in DCM (700 mL) was cooled to 0° C. and TFAA (57 mL, 409.6 mmol) was added dropwise. The resulting yellow solution was stirred for 90 minutes at 0° C., diluted with DCM, washed with sat. aq. NaHCO3 and brine, and dried (Na2SO4). The mixture was filtered and concentrated. Kugel Rohr distillation of the residue (˜70° C./1 mbar) gave 50 g (86%) of compound 4 as a beige solid.
Quantity
65 g
Type
reactant
Reaction Step One
Name
Quantity
114 mL
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
57 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4]([NH2:6])=O.CCN(CC)CC.C(OC(C(F)(F)F)=O)(C(F)(F)F)=O>C(Cl)Cl>[Cl:1][C:2]1[N:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4]#[N:6]

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
ClC1=C(C(=O)N)C=C(C=N1)F
Name
Quantity
114 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
700 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
57 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting yellow solution was stirred for 90 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with sat. aq. NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Kugel Rohr distillation of the residue (˜70° C./1 mbar)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
ClC1=C(C#N)C=C(C=N1)F
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.